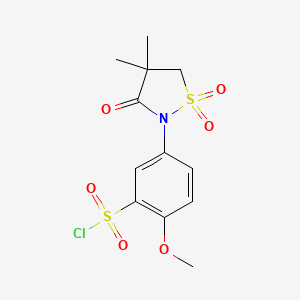

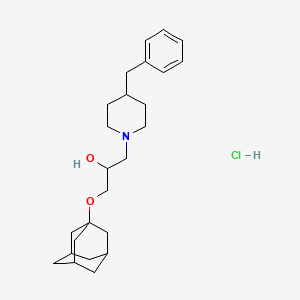

![molecular formula C23H19N5O B2412767 N-苄基-3-(4-甲氧基苯基)-[1,2,3]三唑并[1,5-a]喹啉-5-胺 CAS No. 866812-40-0](/img/structure/B2412767.png)

N-苄基-3-(4-甲氧基苯基)-[1,2,3]三唑并[1,5-a]喹啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound. It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar triazoloquinazolines involves a nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material is synthesized from anthranilic acid . A practical flow synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a triazole moiety, which is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .

Chemical Reactions Analysis

Triazoloquinazolines can be formed through the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .

作用机制

Target of Action

The compound N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has shown promising antimicrobial, antitubercular, and anti-HIV activities . It interacts with a variety of enzymes and receptors in the biological system, which makes it capable of showing versatile biological activities .

Mode of Action

The compound exhibits its action by interacting with its targets, leading to changes in their function. For instance, in the case of its anti-HIV activity, it likely interacts with key proteins involved in the HIV replication cycle . .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. In the context of its anti-HIV activity, it may interfere with the HIV replication cycle . Similarly, its antimicrobial activity suggests that it disrupts essential biochemical pathways in bacteria .

Result of Action

The compound’s action results in the inhibition of the growth of targeted organisms or cells. For instance, it has shown potent activity against E. coli, P. aeruginosa, and S. epidermidis, suggesting that it effectively inhibits their growth . In the context of its anti-HIV activity, it may prevent the replication of the virus, thereby inhibiting its spread .

实验室实验的优点和局限性

One of the advantages of using N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine in lab experiments is its potent anticancer activity. This compound can be used as a lead compound for the development of new anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for the research on N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. One of the directions is to investigate the mechanism of action of this compound in more detail. This will help to identify the specific targets of this compound and to optimize its activity. Another direction is to develop new analogs of this compound with improved solubility and activity. Finally, the potential application of this compound in other fields, such as neurodegenerative diseases and infectious diseases, can also be explored.

Conclusion:

N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a promising compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods and has been shown to exhibit potent anticancer activity against various cancer cell lines. Its mechanism of action is not fully understood, but it is believed to target multiple signaling pathways. This compound also possesses anti-inflammatory and antioxidant properties and inhibits the activity of acetylcholinesterase. Although there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound, including investigating its mechanism of action in more detail, developing new analogs, and exploring its potential application in other fields.

合成方法

The synthesis of N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been reported in various studies. One of the commonly used methods involves the reaction of 4-methoxybenzylamine with 2-aminobenzonitrile in the presence of copper iodide and potassium carbonate. This reaction leads to the formation of the intermediate, which is then subjected to a cyclization reaction with triethylorthoformate and acetic anhydride. The resulting compound is then treated with benzylamine to obtain N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine.

科学研究应用

抗HIV活性

该化合物已被研究用于其潜在的抗HIV活性。 一系列N-取代-5-苯基-[1,2,4]三唑并[1,5-c]喹啉-2-胺被合成并筛选了它们的抗HIV活性 . 该化合物分别对HIV1和HIV2表现出抗HIV活性,活性浓度为7.15 µg/mL .

抗菌活性

该化合物对选择性的革兰氏阳性菌和革兰氏阴性菌表现出有效的抗菌活性 . 具体来说,它对大肠杆菌、铜绿假单胞菌和表皮葡萄球菌表现出有效活性,最小抑菌浓度 (MIC) 为 3 µg/mL .

抗结核活性

该化合物也已被研究用于其抗结核活性。 它在 6.25 µg/mL 的浓度下表现出抗结核活性 . 这表明它有可能被进一步优化并开发成新的抗结核药物 .

抗真菌活性

三唑核是许多药物类别(例如抗真菌药物)的中心结构组成部分 . 市售的含三唑药物包括氟康唑、伏立康唑(抗真菌药物) .

抗抑郁活性

降压活性

镇静催眠活性

抗癫痫活性

生化分析

Biochemical Properties

Triazole compounds, including N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are readily capable of interacting with various biomolecules, influencing biochemical reactions in significant ways .

Cellular Effects

Similar triazoloquinazoline compounds have shown potent activity against various bacterial strains, indicating potential effects on cellular processes .

Molecular Mechanism

It is known that triazoles can interact with a variety of enzymes and receptors at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

属性

IUPAC Name |

N-benzyl-3-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O/c1-29-18-13-11-17(12-14-18)21-23-25-22(24-15-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZVAOKAPOCZBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2412689.png)

![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)

![6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2412703.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one](/img/structure/B2412705.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)